8-Methylimidazo[1,2-a]pyridin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of imidazopyridine derivatives, including structures similar to 8-Methylimidazo[1,2-a]pyridin-3-amine, often involves multistep reactions that allow for the introduction of various functional groups. One common approach for synthesizing the imidazopyridine ring system involves intramolecular cyclization of an iminium ion derived from the condensation of an amine and a substituted gamma-(1-imidazolyl)butyraldehyde (Dinsmore et al., 2000). Another method reported includes a two-step synthesis starting from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine, followed by consecutive reactions with primary amines to introduce diverse substituents (Schmid et al., 2006).
Scientific Research Applications
Synthesis of Substituted Imidazonaphthyridines, Azacarbolines, and Cyclazines : Aminoidazo[1,2-a]pyridines, like 8-Methylimidazo[1,2-a]pyridin-3-amine, are used for the regioselective synthesis of substituted imidazonaphthyridines, azacarbolines, and cyclazines, combining amines and aldehydes. This process is significant in the context of medicinal chemistry and combinatorial libraries (Chezal et al., 2002).
Potential for Antiinflammatory and Analgesic Applications : Compounds like 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids exhibit promising antiinflammatory, analgesic, antipyretic, and ulcerogenic activities, suggesting potential therapeutic applications (Abignente et al., 1982).
Copper-catalyzed Intramolecular CH Amination : Copper-catalyzed intramolecular CH amination of N-arylpyridin-2-amines is a promising method for synthesizing pyrido[1,2-a]benzimidazoles with benzene ring substituents. This is significant for the development of materials and medicinal chemistry applications (Masters et al., 2011).
Development of Antiulcer Agents : 3-Substituted imidazo[1,2-a]pyridines have been explored as antiulcer agents with cytoprotective properties, although they exhibit no significant antisecretory activity in gastric fistula rat models (Starrett et al., 1989).
Synthesis of Imidazo[1,2-a]pyridine Derivatives : A two-step synthesis process for 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines has been developed. This synthesis is suitable for medicinal chemistry and combinatorial libraries, offering potential for adaptation (Schmid et al., 2006).
Synthesis of Constrained Farnesyltransferase Inhibitors : The synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system has been explored to develop conformationally restricted farnesyltransferase inhibitor analogues with improved in vivo metabolic stability (Dinsmore et al., 2000).
properties
IUPAC Name |
8-methylimidazo[1,2-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGMCFYRIGTEMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512796 | |
Record name | 8-Methylimidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylimidazo[1,2-a]pyridin-3-amine | |
CAS RN |
68739-11-7 | |
Record name | 8-Methylimidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methylimidazo[1,2-a]pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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